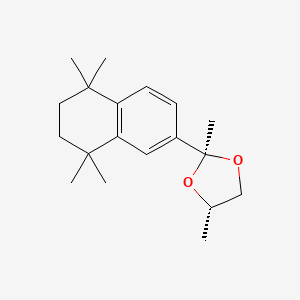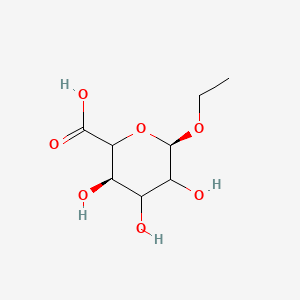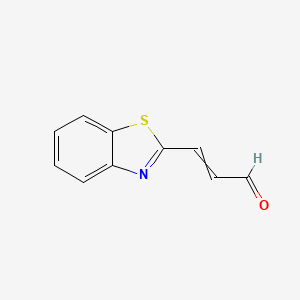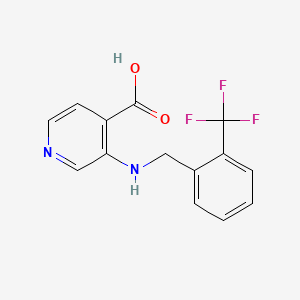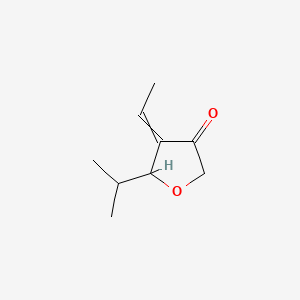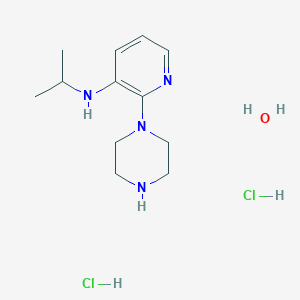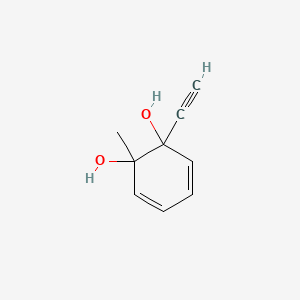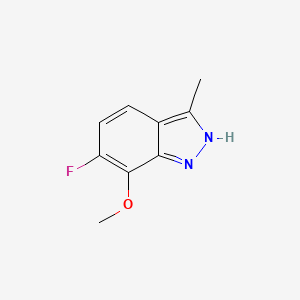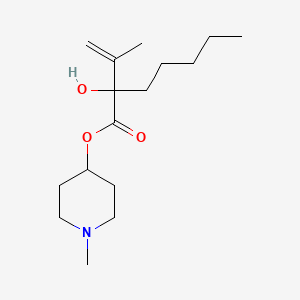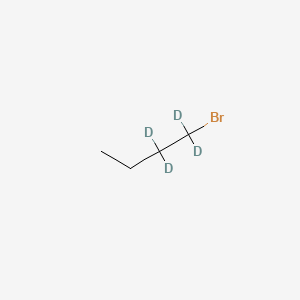
1-Bromobutane-1,1,2,2-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromobutane-1,1,2,2-d4 is a deuterated derivative of 1-Bromobutane, an organobromine compound with the formula C₄H₉Br. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1-Bromobutane-1,1,2,2-d4 can be synthesized from butan-1-ol through a substitution reaction with hydrogen bromide (HBr). The reaction typically follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated by a strong acid like sulfuric acid, making it a better leaving group. The bromide ion from HBr then substitutes the hydroxyl group, forming 1-Bromobutane .
Industrial Production Methods:
In industrial settings, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up with appropriate safety measures to handle the corrosive and toxic nature of HBr .
Analyse Des Réactions Chimiques
Types of Reactions:
1-Bromobutane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to S_N2 reactions where nucleophiles replace the bromine atom.
Elimination Reactions: Under strong basic conditions, it can undergo elimination to form butenes.
Grignard Reactions: Reacting with magnesium in dry ether forms the corresponding Grignard reagent, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).
Bases: Potassium tert-butoxide (KOtBu) for elimination reactions.
Magnesium (Mg): For Grignard reagent formation.
Major Products:
Substitution: Produces various substituted butanes depending on the nucleophile.
Elimination: Forms butenes.
Grignard Reagent: Forms butyl magnesium bromide.
Applications De Recherche Scientifique
1-Bromobutane-1,1,2,2-d4 is widely used in scientific research, including:
NMR Spectroscopy: The deuterium atoms provide distinct signals, making it useful for studying molecular structures and dynamics.
Organic Synthesis: Acts as an alkylating agent in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and studying metabolic pathways.
Material Science: Involved in the synthesis of novel materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Bromobutane-1,1,2,2-d4 primarily involves its role as an alkylating agent. In S_N2 reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atoms do not significantly alter the chemical reactivity but provide valuable isotopic labeling for tracking and studying reaction mechanisms .
Comparaison Avec Des Composés Similaires
1-Chlorobutane: Similar structure but with a chlorine atom instead of bromine.
1-Iodobutane: Contains an iodine atom, making it more reactive in substitution reactions.
1-Fluorobutane: Less reactive due to the strong carbon-fluorine bond
Uniqueness:
1-Bromobutane-1,1,2,2-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and molecular interactions .
Propriétés
Formule moléculaire |
C4H9Br |
|---|---|
Poids moléculaire |
141.04 g/mol |
Nom IUPAC |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
Clé InChI |
MPPPKRYCTPRNTB-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(CC)C([2H])([2H])Br |
SMILES canonique |
CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)

